molecular formula C10H21N3S2 B14445597 Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate CAS No. 76029-30-6

Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate

Cat. No.: B14445597
CAS No.: 76029-30-6
M. Wt: 247.4 g/mol
InChI Key: BWLSMSRGVHCNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is a chemical compound that features a piperazine ring substituted with a methyl group and a propyl chain linked to a carbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate typically involves the reaction of 3-(4-methylpiperazin-1-yl)propylamine with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 1-Methylpiperazine

Uniqueness

Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

76029-30-6

Molecular Formula

C10H21N3S2

Molecular Weight

247.4 g/mol

IUPAC Name

methyl N-[3-(4-methylpiperazin-1-yl)propyl]carbamodithioate

InChI

InChI=1S/C10H21N3S2/c1-12-6-8-13(9-7-12)5-3-4-11-10(14)15-2/h3-9H2,1-2H3,(H,11,14)

InChI Key

BWLSMSRGVHCNJE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCNC(=S)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.